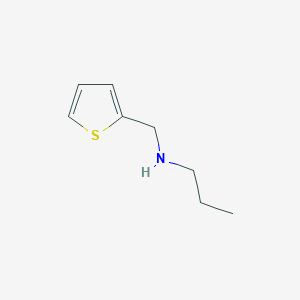

Propyl(thiophen-2-ylmethyl)amine

Description

The Enduring Significance of Thiophene-Amine Scaffolds in Advanced Chemical Research

The thiophene (B33073) ring, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in the design of novel bioactive molecules and functional materials. rsc.orgencyclopedia.pub When integrated with an amine functional group, the resulting thiophene-amine scaffold offers a versatile platform for developing a wide array of compounds with significant therapeutic potential. rsc.org Thiophene derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgencyclopedia.pub The presence of the sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the aromatic nature of the ring provides a rigid framework for the precise spatial orientation of functional groups. chemicalbook.com This structural versatility allows for extensive modifications to fine-tune the biological activity and pharmacokinetic properties of these compounds.

An Overview of N-Substituted Thiophene-2-ylmethylamine Derivatives

The N-substituted thiophene-2-ylmethylamine framework allows for systematic structural modifications by varying the substituent on the nitrogen atom. This class of compounds has been explored for a multitude of applications, from medicinal chemistry to materials science. The nature of the N-substituent, ranging from simple alkyl chains to more complex aromatic or heterocyclic moieties, profoundly influences the steric and electronic properties of the molecule, thereby modulating its biological activity and physical characteristics. For instance, different N-alkyl or N-aryl substitutions can impact the lipophilicity, basicity, and receptor-binding affinity of the resulting compounds.

Scope and Research Focus on Propyl(thiophen-2-ylmethyl)amine

Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | N-(thiophen-2-ylmethyl)propan-1-amine |

| CAS Number | 751436-48-3 |

| Molecular Formula | C8H13NS |

| Molecular Weight | 155.26 g/mol |

| Canonical SMILES | CCCNCC1=CC=CS1 |

| InChI Key | TYJDQRACYFTARL-UHFFFAOYSA-N |

This data is compiled from multiple chemical database sources.

While detailed experimental data on the synthesis and full spectroscopic characterization of this compound are not widely available in publicly accessible literature, its synthesis has been reported via the reduction of N-propyl-1-(thiophen-2-yl)methanimine. The following 1H NMR data has been documented for the compound:

¹H NMR Spectroscopic Data of N-(thiophen-2-ylmethyl)propan-1-amine (4e)

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 7.17 | dd | 5.1, 1.3 Hz | 1H | Thiophene H5 |

| 6.95 | dd | 5.1, 3.4 Hz | 1H | Thiophene H4 |

| 6.90 | m | 1H | Thiophene H3 | |

| 3.92 | s | 2H | CH2 (Thiophene-CH2-N) | |

| 2.59 | t | 7.2 Hz | 2H | CH2 (N-CH2-CH2) |

| 1.55 | sextet | 7.3 Hz | 2H | CH2 (CH2-CH3) |

| 0.92 | t | 7.4 Hz | 3H | CH3 |

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from supplementary information of a research article. rsc.org

Further research is required to fully elucidate the complete spectroscopic profile (¹³C NMR, IR, Mass Spectrometry) and to explore the specific biological activities and material science applications of this particular thiophene-amine derivative. The existing data, however, provides a solid foundation for its identification and for future, more in-depth investigations into its chemical behavior and potential utility.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDQRACYFTARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405882 | |

| Record name | Propyl(thiophen-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751436-48-3 | |

| Record name | Propyl(thiophen-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Propyl Thiophen 2 Ylmethyl Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the molecular structure of Propyl(thiophen-2-ylmethyl)amine by identifying the distinct proton environments and their connectivities through spin-spin coupling.

The ¹H NMR spectrum of N-(thiophen-2-ylmethyl)propan-1-amine, another name for the target compound, reveals characteristic signals corresponding to the propyl and thiophene-2-ylmethyl moieties. rsc.org In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the thiophene (B33073) ring appear in the aromatic region. Specifically, the proton at position 5 of the thiophene ring (adjacent to the sulfur atom) shows a doublet of doublets at approximately 7.20 ppm. The other two thiophene protons are observed as a multiplet between 6.85 and 7.01 ppm. rsc.org

The methylene (B1212753) protons of the benzyl-like CH₂ group attached to the thiophene ring resonate as a singlet at around 3.98 ppm. The protons of the propyl group exhibit predictable chemical shifts and splitting patterns. The methylene (CH₂) group adjacent to the nitrogen atom appears as a triplet at approximately 2.62 ppm. The central methylene group of the propyl chain is observed as a multiplet around 1.53 ppm, and the terminal methyl (CH₃) protons resonate as a triplet at about 0.92 ppm. rsc.org The signal for the amine (NH) proton can be variable and is sometimes observed as a broad singlet. docbrown.infoinflibnet.ac.in

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Thiophene H-5 | ~7.20 | dd | rsc.org |

| Thiophene H-3, H-4 | 6.85 - 7.01 | m | rsc.org |

| Thiophene-CH ₂-N | ~3.98 | s | rsc.org |

| N-CH ₂-CH₂-CH₃ | ~2.62 | t | rsc.org |

| N-CH₂-CH ₂-CH₃ | ~1.53 | m | rsc.org |

| N-CH₂-CH₂-CH ₃ | ~0.92 | t | rsc.org |

| N-H | Variable | s (broad) | docbrown.infoinflibnet.ac.in |

Data recorded in CDCl₃. Chemical shifts are approximate and can vary based on solvent and concentration. dd = doublet of doublets, m = multiplet, s = singlet, t = triplet.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete assignment of the carbon skeleton.

For N-(thiophen-2-ylmethyl)propan-1-amine, the ¹³C NMR spectrum shows a characteristic signal for the quaternary carbon of the thiophene ring (C2, attached to the CH₂ group) at approximately 144.40 ppm. rsc.org The other carbon atoms of the thiophene ring typically resonate in the range of 124-127 ppm. rsc.orgresearchgate.net Specifically, signals are observed around 126.68 ppm, 124.86 ppm, and 124.33 ppm. rsc.org

The carbon of the methylene group attached to the thiophene ring (Thiophene-C H₂-N) appears at about 48.48 ppm. The carbons of the propyl chain are found further upfield. The carbon of the methylene group bonded to the nitrogen (C H₂-CH₂-CH₃) resonates at approximately 51.14 ppm. The central methylene carbon (-CH₂-C H₂-CH₃) has a chemical shift of around 23.18 ppm, and the terminal methyl carbon (-CH₂-CH₂-C H₃) is the most shielded, appearing at about 11.86 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Thiophene C 2 | ~144.40 | rsc.org |

| Thiophene C 3, C 4, C 5 | ~124.33 - 126.68 | rsc.org |

| Thiophene-C H₂-N | ~48.48 | rsc.org |

| N-C H₂-CH₂-CH₃ | ~51.14 | rsc.org |

| N-CH₂-C H₂-CH₃ | ~23.18 | rsc.org |

| N-CH₂-CH₂-C H₃ | ~11.86 | rsc.org |

Data recorded in CDCl₃. Chemical shifts are approximate and can vary based on solvent and concentration.

For complex molecules or to unambiguously assign all signals, advanced NMR techniques are employed. researchgate.netipb.pt Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for determining the connectivity of atoms within this compound.

COSY spectra would reveal correlations between coupled protons, for instance, confirming the connectivity between the adjacent methylene and methyl groups of the propyl chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the thiophene ring and the propyl amine chain via the methylene bridge and for confirming the positions of substituents on the thiophene ring. ipb.pt

These techniques, while not always necessary for a simple structure like this compound, are crucial for characterizing more complex derivatives or for resolving any spectral ambiguities.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The FTIR spectrum of a thiophene derivative typically shows several characteristic bands. researchgate.net For this compound, one would expect to observe:

N-H Stretching: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine. This peak can sometimes be broad.

C-H Stretching (Aromatic/Thiophene): Aromatic C-H stretching vibrations from the thiophene ring typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

C-H Stretching (Aliphatic): The C-H stretching vibrations of the propyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

C=C Stretching (Thiophene): The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are expected in the 1400-1500 cm⁻¹ range. jchps.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is typically found in the 1000-1250 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration associated with the thiophene ring can be observed, although it is often weak, in the 600-800 cm⁻¹ range.

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. It is a valuable tool for studying the skeletal vibrations of the thiophene ring system. mdpi.comnih.gov

In the context of thiophene derivatives, Raman spectroscopy is especially useful for characterizing the vibrations of the heterocyclic ring. researchgate.netresearchgate.net Key applications include:

Ring Vibrations: The Raman spectra of thiophenes show strong bands corresponding to the symmetric stretching and deformation modes of the ring. A particularly intense band, often referred to as the "ring breathing" mode, is characteristic. mdpi.com For thiophene itself, a very strong Raman line appears around 1408 cm⁻¹.

C-S-C Vibrations: Modes involving the C-S-C part of the ring are also readily observed in Raman spectra.

Conformational Analysis: Raman spectroscopy can be sensitive to the conformation of the molecule, including the orientation of the propyl group relative to the thiophene ring. mdpi.com

By combining data from both FTIR and Raman spectroscopy, a detailed and robust vibrational assignment for this compound can be achieved.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(thiophen-2-ylmethyl)propan-1-amine |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The choice of ionization technique is critical and depends on the analyte's properties.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally sensitive molecules, such as amines. In ESI-MS, this compound is expected to be readily detected in positive ion mode, primarily as the protonated molecular ion [M+H]⁺. nih.govmdpi.com This allows for the unambiguous determination of its molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is subjected to collision-induced dissociation. The fragmentation is often characterized by the cleavage of bonds within the amine-containing side chain. nih.gov Studies on related thiol-containing compounds using ESI-MS have demonstrated its effectiveness in tracking chemical transformations and identifying products even in complex mixtures. mdpi.comnih.gov

Table 1: Expected ESI-MS Data for this compound

| Ion Species | Expected m/z | Description |

| [M+H]⁺ | 170.10 | Protonated molecular ion |

Note: m/z value is calculated based on the monoisotopic mass of the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. This compound, with an expected boiling point suitable for GC analysis, can be effectively characterized using this method. Following chromatographic separation, the compound is subjected to electron impact (EI) ionization, a higher-energy technique that induces extensive and reproducible fragmentation.

The fragmentation pattern provides a "fingerprint" for the molecule. For this compound, the molecular ion peak ([M]⁺) at m/z 169 would be observed. Key fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in the formation of a stable, resonance-stabilized iminium cation. The most significant fragments are expected to arise from the loss of an ethyl radical to form an ion at m/z 140, and the characteristic cleavage that forms the thienylium cation (a tropylium-like ion) at m/z 97, which is often the base peak for 2-substituted thiophenes. spectrabase.com The fragmentation of the propyl group itself would also contribute to the spectrum. docbrown.info

Table 2: Predicted Major Fragmentation Ions in GC-MS of this compound

| m/z | Proposed Fragment Ion | Formula | Description |

| 169 | [C₉H₁₅NS]⁺ | [M]⁺ | Molecular Ion |

| 140 | [C₇H₁₀NS]⁺ | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical |

| 97 | [C₅H₅S]⁺ | [C₄H₃S-CH₂]⁺ | Formation of the stable thienylium cation |

| 72 | [C₄H₁₀N]⁺ | [CH₃CH₂CH₂NHCH₂]⁺ | Fragment from the propyl-amino portion |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. This technique is particularly useful for verifying the purity of synthesized this compound derivatives and for analyzing them in complex biological or environmental samples. nih.gov Typically, reverse-phase HPLC would be used for separation, coupled to an ESI-MS detector. This setup allows for the confident identification and quantification of the target compound, even at low concentrations, by correlating the retention time with the specific mass-to-charge ratio of the protonated molecule [M+H]⁺. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the thiophene ring. Thiophene itself exhibits a strong absorption band around 235 nm. nii.ac.jp For 2-substituted thiophenes, this band, corresponding to a π → π* transition, is typically observed in the 230-280 nm range. nii.ac.jpresearchgate.net The presence of the alkylamine substituent is expected to cause a slight bathochromic (red) shift. A second, weaker absorption band corresponding to an n → π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms, may also be observed at a longer wavelength. researchgate.net The exact position (λmax) and intensity of these absorption bands can be influenced by solvent polarity.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Chromophore |

| π → π | 235 - 260 | Thiophene ring |

| n → π | > 280 | S and N heteroatoms |

Note: Values are estimations based on data for related thiophene derivatives. nii.ac.jpresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

While a specific crystal structure for this compound is not publicly available, analysis of related thiophene derivatives allows for a detailed prediction of its structural features. nih.govnih.govnih.gov The thiophene ring itself is known to be planar. wikipedia.org X-ray analysis would precisely determine the geometry of the propyl and methyl groups relative to this ring.

Key structural insights would include the C-S and C-C bond lengths within the thiophene ring, the C-N bond length, and the bond angles around the nitrogen and sulfur atoms. nih.gov Of particular interest are the torsion angles that describe the orientation of the propylamino-methyl substituent with respect to the thiophene ring. These conformational details are crucial, as they influence the molecule's steric profile and potential intermolecular interactions, such as hydrogen bonding involving the amine proton, which often dictates the crystal packing arrangement. nih.govnih.gov

Table 4: Representative Bond Lengths and Angles from a Related Thiophene Derivative Crystal Structure

| Parameter | Atom Pair/Triplet | Typical Value |

| Bond Length | C-S (thiophene) | ~1.72 Å |

| Bond Length | C=C (thiophene) | ~1.37 Å |

| Bond Length | C-C (thiophene) | ~1.42 Å |

| Bond Angle | C-S-C (thiophene) | ~92° |

| Bond Angle | C-C-C (thiophene) | ~111-112° |

Note: Data are representative values from published crystal structures of 2-substituted thiophene derivatives to illustrate the type of information obtained. nih.gov

Analysis of Crystal Packing and Non-Covalent Interactions

The three-dimensional arrangement of molecules in the crystalline state is dictated by a network of non-covalent interactions, which collectively determine the stability and physical properties of the material. In the case of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, single-crystal X-ray diffraction analysis reveals a sophisticated packing structure governed by hydrogen bonding. nih.gov

The primary intermolecular force responsible for the crystal packing is a classic N—H···O hydrogen bond. This interaction links adjacent molecules, forming a chain that propagates along the crystallographic axis. This directional and strong interaction is a key feature in the supramolecular assembly of this derivative.

To provide a more quantitative understanding of the crystal structure, the crystallographic data for N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is summarized in the table below.

| Crystal Data | |

| Empirical Formula | C₁₀H₉NOS₂ |

| Formula Weight | 223.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.342(3) Åb = 9.420(3) Åc = 11.026(3) Å |

| β | 108.97(3)° |

| Volume | 1016.9(5) ų |

| Z | 4 |

| Calculated Density | 1.459 Mg/m³ |

Table 1: Crystallographic data for N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. This data provides the fundamental parameters of the crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to verify the empirical formula of a synthesized compound. By comparing the experimentally determined mass percentages of the constituent elements with the theoretically calculated values, the purity and compositional integrity of the substance can be confirmed. For N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, the elemental analysis results show excellent agreement with the calculated values, confirming the successful synthesis of the target molecule. nih.gov

The comparison between the theoretical and experimentally found elemental composition is presented in the following table.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 53.79 | 53.71 |

| Hydrogen (H) | 4.06 | 4.12 |

| Nitrogen (N) | 6.27 | 6.20 |

| Sulfur (S) | 28.72 | 28.65 |

Table 2: Elemental analysis data for N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. The close correlation between the calculated and found percentages validates the empirical formula C₁₀H₉NOS₂.

This rigorous verification underscores the reliability of the synthetic route and provides a solid foundation for further spectroscopic and biological investigations of this class of thiophene derivatives.

Computational and Theoretical Investigations of Propyl Thiophen 2 Ylmethyl Amine Molecular Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become one of the most popular and effective methods in computational quantum chemistry for studying the electronic properties of molecules. niscpr.res.in Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy.

For a molecule like Propyl(thiophen-2-ylmethyl)amine, DFT calculations are typically employed to find the most stable geometric arrangement of its atoms, a process known as geometry optimization. By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly combined with basis sets like 6-311G to perform these calculations. researchgate.netepstem.net

The electronic structure, which includes the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations. epstem.net This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. For analogous thiophene-amine systems, DFT optimizations suggest a non-planar conformation is likely, influenced by steric interactions between the molecular components. vulcanchem.com

Semi-empirical quantum chemistry methods are based on the same theoretical framework as ab initio Hartree-Fock calculations but involve more approximations and parameters derived from experimental data. wikipedia.org Methods like AM1, PM3, and MNDO neglect many of the computationally expensive integrals found in ab initio calculations, making them significantly faster. wikipedia.orgcore.ac.uk

This computational efficiency allows for the study of larger molecules and the exploration of complex potential energy surfaces, such as those involved in conformational analysis. For this compound, semi-empirical methods can be used to quickly screen various possible conformations (rotations around single bonds) to identify low-energy structures. These structures can then be subjected to more accurate, high-level calculations like DFT for further refinement. While less accurate for electronic properties than DFT, they provide a valuable starting point for conformational and electronic property investigations. researchgate.net

Molecular and Electronic Structure Analysis

Following the initial quantum chemical calculations, a deeper analysis of the results is performed to interpret the molecular and electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). researchgate.netlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. For thiophene (B33073) derivatives, the HOMO is often delocalized over the thiophene ring and adjacent atoms, while the LUMO is also distributed across the π-system. researchgate.netresearchgate.net Analysis of the HOMO-LUMO gap helps confirm charge transfer interactions within the molecule. irjweb.com

Table 1: Conceptual Frontier Orbital Data for a Thiophene Derivative This table illustrates typical values and interpretations for molecules in this class; specific experimental or calculated values for this compound were not available in the reviewed literature.

| Parameter | Energy (eV) | Significance |

| EHOMO | ~ -5.5 to -6.5 | Represents the electron-donating capacity. Higher values indicate stronger donation tendency. |

| ELUMO | ~ -0.8 to -1.5 | Represents the electron-accepting capacity. Lower values indicate stronger acceptance tendency. |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. epstem.net It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. The MEP map uses a color spectrum to indicate different potential values: red typically signifies regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow indicate areas with intermediate potential. irjweb.com

For this compound, the MEP map would be expected to show a region of negative potential (red) around the electronegative nitrogen atom of the amine group and the sulfur atom of the thiophene ring. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms, particularly the one attached to the amine nitrogen, indicating their susceptibility to nucleophilic attack. nih.govnih.gov

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule based on the distribution of electrons in the calculated molecular orbitals. niscpr.res.inuni-muenchen.de These charges provide insight into the electronic structure and are used to understand properties like the dipole moment and reactivity. niscpr.res.in An atom with a more negative charge is an electron donor, while one with a more positive charge is an electron acceptor. irjweb.com

While specific data for this compound is not available, calculations on the analogous molecule (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine show partial negative charges on the sulfur atoms and a positive charge on the amine nitrogen. vulcanchem.com This distribution is consistent with the known electronegativities of these atoms and their chemical environment. The carbon atoms of the thiophene ring and the methylene (B1212753) bridges typically exhibit varied charges depending on their bonding.

Table 2: Illustrative Mulliken Atomic Charges for an Analogous Thiophene-Amine System Data derived from computational analysis of (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine, a structurally related molecule. vulcanchem.com This serves as an example of expected charge distribution.

| Atom | Calculated Charge (e) |

| Sulfur (S) | -0.32 |

| Nitrogen (N) | +0.18 |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable tools in computational chemistry for visualizing and analyzing the electron localization in a molecule. These methods provide a topological analysis of electron density, which helps in identifying bonding and non-bonding electron pairs, and thus, in understanding the chemical bonding of a system.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals, quantifying the energetic significance of these interactions through second-order perturbation theory. uni-muenchen.de

A study on the closely related N-(thiophen-2-ylmethyl)thiophene-2-carboxamide provides valuable insights that can be extrapolated to this compound. nih.gov In this amide, significant stabilization energies are observed for interactions involving the lone pairs of the sulfur and nitrogen atoms with the antibonding orbitals of the thiophene rings. Similar interactions would be expected in this compound, with the nitrogen lone pair playing a crucial role in the electronic structure. The propyl group, being a saturated alkyl chain, would primarily engage in σ-bonding interactions.

Table 1: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in a this compound-like System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N | σ(C-C)propyl | ~2-5 | Hyperconjugation |

| LP(1) N | π(Thiophene) | ~1-3 | Resonance/Conjugation |

| LP(1) S | σ(C-C)thiophene | ~1-2 | Hyperconjugation |

| σ(C-H)propyl | σ(N-C) | ~0.5-1.5 | Hyperconjugation |

Note: The E(2) values are illustrative and based on general principles and data from related molecules. Specific computational studies are required for precise values for this compound.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms and the chemical bonds between them. pitt.edu Key parameters at the bond critical points (BCPs), such as the electron density itself, its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)), provide a rigorous classification of interatomic interactions.

For this compound, a QTAIM analysis would characterize the nature of all the covalent bonds. The C-C, C-H, C-S, and C-N bonds would exhibit BCPs with a negative Laplacian of the electron density (∇²ρ(r) < 0), which is characteristic of shared (covalent) interactions. The magnitude of the electron density at the BCP is indicative of the bond order. It would be expected that the C-C bonds within the thiophene ring would have a higher electron density at their BCPs compared to the C-C bonds in the propyl chain, reflecting their partial double bond character due to aromaticity.

Furthermore, QTAIM can identify weaker non-covalent interactions, such as intramolecular hydrogen bonds. For instance, an interaction between the amine hydrogen and the sulfur atom of the thiophene ring could be identified and characterized by the presence of a bond path and the topological properties at the corresponding BCP. Studies on thiophene clusters have demonstrated the utility of QTAIM in identifying and classifying non-covalent interactions. nih.gov

Table 2: Expected Topological Properties at Bond Critical Points for this compound

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Nature of Interaction |

| C=C (Thiophene) | ~0.30 - 0.35 | < 0 | Covalent (shared) |

| C-C (Thiophene) | ~0.25 - 0.30 | < 0 | Covalent (shared) |

| C-S (Thiophene) | ~0.15 - 0.20 | > 0 (slightly) | Polar Covalent |

| C-N | ~0.20 - 0.25 | < 0 | Covalent (shared) |

| C-C (Propyl) | ~0.23 - 0.26 | < 0 | Covalent (shared) |

| N-H | ~0.30 - 0.35 | < 0 | Covalent (shared) |

Note: The values presented are illustrative and based on typical ranges for such bonds in related molecules. Precise values would require specific QTAIM calculations for this compound.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. These theoretical predictions are invaluable for the structural elucidation of new compounds and for the interpretation of experimental NMR spectra.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene ring, the methylene group attached to the ring, the N-H proton, and the protons of the propyl group. The protons on the thiophene ring would appear in the aromatic region, with their chemical shifts influenced by the electron-donating effect of the alkylamine substituent. The N-H proton signal would be a broad singlet, and its chemical shift would be sensitive to solvent and concentration. The protons of the propyl group would show characteristic multiplets due to spin-spin coupling.

The ¹³C NMR spectrum would similarly provide distinct signals for each carbon atom. The carbons of the thiophene ring would resonate in the downfield region typical for aromatic carbons. The chemical shifts of the carbons in the propyl chain would be in the upfield aliphatic region. Theoretical calculations for related thiophene derivatives have shown good agreement with experimental data, supporting the reliability of this approach. researchgate.net

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene-H3 | ~6.9 - 7.1 | - |

| Thiophene-H4 | ~6.8 - 7.0 | - |

| Thiophene-H5 | ~7.1 - 7.3 | - |

| Thiophene-C2 | - | ~140 - 145 |

| Thiophene-C3 | - | ~124 - 126 |

| Thiophene-C4 | - | ~125 - 127 |

| Thiophene-C5 | - | ~123 - 125 |

| CH₂ (Thiophene-CH₂-N) | ~3.8 - 4.0 | ~45 - 50 |

| NH | ~1.5 - 2.5 (variable) | - |

| CH₂ (N-CH₂-CH₂-CH₃) | ~2.5 - 2.7 | ~50 - 55 |

| CH₂ (-CH₂-CH₂-CH₃) | ~1.4 - 1.6 | ~20 - 25 |

| CH₃ | ~0.8 - 1.0 | ~10 - 15 |

Note: These are estimated chemical shift ranges. Actual values can vary depending on the solvent and the specific computational method used.

Theoretical calculations of infrared (IR) vibrational frequencies are a standard tool for assigning the vibrational modes observed in experimental IR spectra. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes of a molecule.

The simulated IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration would appear as a medium-intensity band in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the thiophene ring would be observed above 3000 cm⁻¹, while those of the propyl group would be found just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring would give rise to bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1000-1200 cm⁻¹ range. The C-S stretching vibrations are typically weak and can be found in the 600-800 cm⁻¹ region. Theoretical studies on similar molecules have demonstrated that calculated vibrational frequencies, when appropriately scaled, show good agreement with experimental data. researchgate.net

Table 4: Illustrative Simulated Infrared Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3300 - 3500 | N-H stretching |

| 3050 - 3150 | Aromatic C-H stretching (Thiophene) |

| 2850 - 2960 | Aliphatic C-H stretching (Propyl) |

| 1400 - 1600 | C=C stretching (Thiophene) |

| 1450 - 1470 | CH₂ bending (Propyl) |

| 1000 - 1200 | C-N stretching |

| 600 - 800 | C-S stretching |

Note: These are general frequency ranges. Precise frequencies and intensities require specific DFT calculations.

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a crucial role in the design and evaluation of new NLO materials by predicting their hyperpolarizabilities. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Thiophene derivatives are known to be promising candidates for NLO applications due to the electron-rich nature of the thiophene ring, which can act as an effective π-electron donor. In a molecule like this compound, the thiophene ring acts as the donor, the secondary amine can also contribute to the donor character, and the propyl group acts as a simple alkyl substituent. The presence of a donor-π-system architecture is a common feature in molecules with significant NLO properties.

Theoretical studies on various thiophene derivatives have shown that the magnitude of the first hyperpolarizability is sensitive to the nature of the substituents on the thiophene ring. While there are no specific NLO data for this compound, research on other thiophene-containing molecules indicates that it would likely possess a measurable NLO response. The presence of the electron-donating amine group connected to the thiophene ring via a methylene bridge would contribute to the charge asymmetry of the molecule, which is a prerequisite for a non-zero hyperpolarizability.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of chemical reactions involving heterocyclic compounds like thiophene derivatives. While specific computational studies on the reaction mechanisms and energetics of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related molecular systems. These studies provide a foundational understanding of the reactivity of the thiophene ring and the N-alkylation processes relevant to the synthesis and potential transformations of this compound.

Research into the reactivity of substituted thiophenes has shed light on the factors governing their interactions. For instance, kinetic and computational analyses of the reaction between 3,5-dicyanothiophene and cyclic secondary amines have quantified the electrophilicity of the thiophene ring. nih.gov Such studies utilize parameters like the Brønsted coefficient (βnuc) and Mayr's electrophilicity parameter (E) to characterize the transition state and the susceptibility of the thiophene core to nucleophilic attack. nih.gov The Brønsted coefficient, for example, indicates the degree of bond formation in the transition state, with values around 0.4-0.6 in water and acetonitrile (B52724) for the reaction of 3,5-dicyanothiophene with amines, suggesting a mechanism involving a zwitterionic intermediate as the rate-determining step. nih.gov

Furthermore, the synthesis of N-alkylated aminothiophenes, a key structural feature of this compound, has been noted to be challenging under mild conditions. This difficulty underscores the importance of understanding the energetic barriers associated with these reactions. mdpi.com Computational models of N-alkylation reactions in similar heterocyclic systems, such as the benzylation of adenine (B156593), provide valuable benchmarks for the activation parameters that might be expected. These studies calculate the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the formation of different regioisomers. For the benzylation of adenine in DMSO, the Gibbs free energy of activation was found to be approximately 87 kJ/mol for the formation of both N3- and N9-benzyladenine. researchgate.net Interestingly, the preference for the N9-adduct was attributed to a less negative entropy of activation, which compensated for a slightly higher activation enthalpy. researchgate.net

Theoretical investigations into the N-alkylation of other nitrogen-containing heterocycles, such as N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, also offer a comparative model for the energetics of the formation of the propyl-amine bond in this compound. mdpi.com These computational approaches are crucial for understanding the regioselectivity and reaction kinetics, which are difficult to probe experimentally.

While direct computational data for this compound is pending, the following table presents representative activation parameters from a computational study on the N-alkylation of a related heterocyclic system, adenine, which can serve as an illustrative model.

Table 1: Calculated Activation Parameters for the Benzylation of Adenine in DMSO at 298.15 K

| Product | ΔG‡ (kJ/mol) | ΔH‡ (kJ/mol) | TΔS‡ (kJ/mol) |

| N3-Benzyladenine | 87 ± 2 | 68 ± 2 | -19 ± 1 |

| N9-Benzyladenine | 87 ± 2 | 75 ± 2 | -12 ± 1 |

This data is for the benzylation of adenine and serves as a model for the energetics of N-alkylation reactions of heterocyclic amines. Data sourced from a study on the reaction kinetics of the benzylation of adenine in DMSO. researchgate.net

These computational models, while not specific to this compound, provide a critical framework for predicting its reactivity. They highlight the energetic landscapes of key reaction types, such as nucleophilic attack on the thiophene ring and N-alkylation, which are central to the chemical behavior of this compound. Future computational work focusing directly on this compound would be invaluable for refining our understanding of its reaction mechanisms and energetics.

Coordination Chemistry and Catalytic Applications of Propyl Thiophen 2 Ylmethyl Amine Derived Ligands

Ligand Design Principles and Coordination Modes

The design of ligands based on the propyl(thiophen-2-ylmethyl)amine framework is governed by the fundamental properties of its constituent parts. The interplay between the thiophene (B33073) ring, the amine group, and the connecting alkyl chain dictates how the ligand will interact with a metal center, influencing the resulting complex's geometry, stability, and reactivity.

This compound possesses two potential donor sites: the sulfur atom of the thiophene ring and the nitrogen atom of the secondary amine. The thiophene ring, a heterocyclic aromatic compound, can coordinate to a metal center in several ways, most commonly through its sulfur atom as a soft σ-donor (η¹-S coordination). acs.org This interaction is particularly favored with soft or borderline metal ions. In some organometallic contexts, the thiophene ring can also engage in π-bonding through the ring's electrons (η⁵-coordination), though η¹-S bonding is more typical in simple coordination complexes. acs.org

The amine nitrogen acts as a Lewis base, providing a lone pair of electrons for coordination. The secondary amine in this ligand is a significant donor site, readily forming coordinate bonds with a wide range of transition metals. researchgate.net Depending on the metal ion's nature and the reaction conditions, the ligand can act as:

A monodentate ligand , coordinating either through the amine nitrogen or, less commonly, the thiophene sulfur.

A bidentate (N,S) chelating ligand , where both the nitrogen and sulfur atoms bind to the same metal center, forming a stable six-membered chelate ring. This chelation is often the preferred coordination mode, enhancing the stability of the resulting complex (the chelate effect).

In many related thiophene-amide systems, coordination occurs through the pyridine (B92270) nitrogen and carbonyl oxygen, while the thiophene ring remains non-coordinated. nih.gov However, in Schiff base derivatives of thiophene, both the imine nitrogen and the thiophene sulfur can be involved in coordination. nih.govacs.org

The propyl group connecting the amine to the rest of the molecular framework plays a crucial role in the ligand's chelating behavior. The length and flexibility of this alkyl chain are critical in determining the size and stability of the chelate ring formed upon bidentate coordination.

Flexibility and Conformation: The flexibility of the propyl chain allows the ligand to adopt a low-energy conformation to accommodate the geometric preferences of different metal ions. This adaptability enables coordination to a variety of metal centers with different preferred coordination numbers and geometries.

Steric Influence: While the n-propyl group is not exceptionally bulky, its presence does introduce some steric demand around the nitrogen donor. Branching on the alkyl chain, for instance, by replacing the propyl group with an isopropyl or tert-butyl group, would significantly increase steric hindrance, potentially influencing the stoichiometry of the complex or even preventing bidentate coordination altogether. Studies on related phenanthroline-based ligands have shown that increasing the size of alkyl substituents (e.g., from methyl to sec-butyl) can enhance the stability of the resulting metal complex. nih.gov

The design of effective ligands requires careful consideration of both steric and electronic factors, as these properties govern the stability, structure, and reactivity of the metal complexes. acs.org

Electronic Effects: The thiophene ring is an electron-rich aromatic system. The sulfur atom, being a soft donor, shows a preference for soft metal ions like Ag(I) or late transition metals in lower oxidation states. The amine nitrogen is a harder donor and readily binds to a wider range of transition metals, including borderline ions like Cu(II), Ni(II), and Co(II). The electronic properties of the thiophene ring can be tuned by adding substituents, which in turn would modify the donor strength of the sulfur atom.

Steric Effects: Steric hindrance refers to the spatial crowding around a donor atom, which can affect its ability to bind to a metal center. youtube.com In this compound, the primary source of steric bulk is the propyl group on the nitrogen atom. This steric demand can influence the number of ligands that can fit around a metal ion, thereby controlling the stoichiometry of the complex. For example, bulkier ligands often favor lower coordination numbers. nih.gov In some cases, significant steric repulsion between ligands can lead to distorted geometries or even destabilize the complex. youtube.com

Formation of Metal Complexes

Ligands derived from the this compound scaffold are expected to form stable complexes with a variety of transition metals, leveraging the dual donor capabilities of the amine and thiophene groups. Research on analogous thiophene-amine and thiophene-imine ligands provides significant insight into the expected coordination behavior. researchgate.netresearchgate.net

This compound and its derivatives can coordinate with a broad spectrum of transition metals. The specific outcome of the complexation reaction depends on the metal ion's size, charge, and electronic configuration (hard/soft acid properties).

Copper(II): Cu(II) complexes with thiophene-containing ligands are widely studied. nih.govnih.gov Schiff base ligands derived from thiophene readily form stable complexes with Cu(II), often resulting in square planar or distorted tetrahedral geometries. acs.orgrsc.org In many cases, these ligands act as bidentate donors. rsc.org

Zinc(II): As a d¹⁰ metal ion with no crystal field stabilization energy, Zn(II) typically adopts a tetrahedral geometry. researchgate.net Thiophene-derived Schiff base ligands have been shown to form stable, distorted tetrahedral [Zn(L)Cl₂] type complexes. nih.govacs.org

Iron(III): Fe(III), a hard Lewis acid, is expected to bind strongly to the nitrogen donor. While Fe(III) complexes with simple thiophene-amines are less common, related macrocyclic ligands containing Fe(III) have been synthesized and are often high-spin with octahedral geometries. nih.gov Iron(III) has also been complexed with phenanthroline-based ligands, forming tetrachloroferrate(III) anions with a protonated ligand cation. nih.gov

Nickel(II): The Ni(II) ion (d⁸) can form complexes with various geometries, including square planar and octahedral. nih.gov Schiff bases from thiophene-2-carbaldehyde (B41791) have been used to synthesize distorted octahedral Ni(II) complexes. researchgate.net The specific geometry is often influenced by the ligand field strength and steric factors. mdpi.com Stable Ni(0) π-complexes with thiophene have also been characterized, highlighting the versatility of nickel-thiophene interactions. chemrxiv.org

Cobalt(II): Co(II) complexes with thiophene-carboxylate and aminopyrimidine ligands have been shown to adopt a distorted tetrahedral geometry. nih.gov Similarly, thiophene-2-ethylamine (B45403) based Schiff base ligands form stable complexes with Co(III). researchgate.net

Silver(I): As a very soft metal ion, Ag(I) would be expected to show a strong affinity for the soft sulfur donor of the thiophene ring. acs.org

The stoichiometry of the resulting complexes, representing the metal-to-ligand ratio, can vary. Common stoichiometries for bidentate ligands are 1:1 (ML) and 1:2 (ML₂). The final geometry is a balance between the electronic preferences of the metal ion, the steric bulk of the ligand, and the nature of any counter-ions present. acs.org

Research on analogous systems provides a strong basis for predicting the structures of complexes with this compound-derived ligands. For instance, studies on (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine (a related Schiff base) have provided detailed structural information through X-ray diffraction. acs.org

Table 1: Predicted Geometries of Metal Complexes with this compound-type Ligands

| Metal Ion | Typical Stoichiometry (M:L) | Common Coordination Geometry | Supporting Evidence from Analogous Systems |

| Cu(II) | 1:1, 1:2 | Distorted Tetrahedral, Square Planar | Forms [Cu(L)₂] and [Cu(L)X₂] complexes with thiophene Schiff bases. acs.orgrsc.org |

| Zn(II) | 1:1 | Distorted Tetrahedral | Forms [Zn(L)Cl₂] complexes with thiophene Schiff bases. researchgate.netnih.govacs.org |

| Fe(III) | 1:2, 1:3 | Octahedral | Forms stable octahedral complexes with various N-donor macrocycles. nih.gov |

| Ni(II) | 1:2 | Distorted Octahedral, Square Planar | Forms [Ni(L)₂] and [Ni(L)X₂] complexes with thiophene derivatives. researchgate.netnih.gov |

| Co(II) | 1:2 | Tetrahedral, Octahedral | Forms tetrahedral complexes with related thiophene-carboxylate ligands. nih.gov |

| Ag(I) | 1:1, 1:2 | Linear, Trigonal Planar | Known to form complexes with other thiophene-containing ligands. acs.org |

Table 2: Examples of Structurally Characterized Complexes with Related Thiophene-Amine Ligands

| Complex | Ligand (L) | Metal Center | Geometry | Reference |

| [Zn(DE)Cl₂] | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | Zn(II) | Distorted Tetrahedral | acs.orgnih.gov |

| [Cd(DE)Br₂] | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | Cd(II) | Distorted Tetrahedral | acs.orgnih.gov |

| [Cu(oVATPNH₂)₂] | Ligand from o-vanillin and 2-thiophenemethylamine (B147629) | Cu(II) | Square Planar | rsc.org |

| [Zn(oVATPNH₂)₂] | Ligand from o-vanillin and 2-thiophenemethylamine | Zn(II) | Distorted Tetrahedral | rsc.org |

| [Co(C₅H₃O₂S)Cl(C₆H₉N₃O₂)(H₂O)] | Thiophene-2-carboxylate & Aminopyrimidine | Co(II) | Distorted Tetrahedral | nih.gov |

Catalytic Activity in Organic Transformations

The bifunctional nature of this compound, featuring a hard nitrogen donor and a soft, polarizable sulfur-containing thiophene ring, makes it an intriguing candidate for supporting metal centers in various catalytic cycles.

Role of this compound Complexes in C-C Cross-Coupling Reactions

Complexes of ligands bearing thiophene and amine or imine functionalities have demonstrated significant activity in palladium-catalyzed C-C cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. fayoum.edu.egresearchgate.net For instance, thiophene-based imino-pyridyl palladium(II) complexes have been successfully employed as catalyst precursors for Heck coupling reactions. fayoum.edu.eg The catalytic efficacy in these systems is often influenced by both the electronic and steric properties of the ligand.

A hypothetical palladium(II) complex of this compound could be anticipated to demonstrate catalytic activity in such transformations. The amine moiety would serve as a primary coordination site for the metal center, while the thiophene ring could play a secondary role, potentially influencing the electronic properties of the catalyst or stabilizing catalytic intermediates. In the context of a Suzuki-Miyaura coupling, the reaction between an aryl halide and a boronic acid would be facilitated by the palladium center, with the this compound ligand modulating the catalyst's reactivity and stability.

Table 1: Hypothetical Catalytic Activity of a Pd-Propyl(thiophen-2-ylmethyl)amine Complex in a Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 85 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | Cs₂CO₃ | Dioxane | 92 |

| 3 | 4-Chloroacetophenone | Phenylboronic acid | K₃PO₄ | DMF | 78 |

This table presents hypothetical data based on the performance of similar thiophene-amine palladium catalysts.

Applications in Olefin Oligomerization and Polymerization

Late transition metal complexes, particularly those of nickel and palladium, featuring chelating amine ligands are known to be active catalysts for olefin oligomerization and polymerization. mdpi.com The structure of the ligand plays a critical role in determining the outcome of the polymerization, including the molecular weight and branching of the resulting polymer. Amine-imine nickel complexes, for example, have shown high activity for ethylene (B1197577) polymerization. mdpi.com

A complex of this compound with a suitable metal like nickel could potentially catalyze the oligomerization or polymerization of olefins such as ethylene. The ligand would likely coordinate to the metal center through the nitrogen atom, with the propyl and thiophen-2-ylmethyl substituents influencing the steric environment around the active site. This, in turn, would affect the rate of olefin insertion and chain transfer, thereby controlling the properties of the product.

Table 2: Postulated Performance in Ethylene Polymerization Catalyzed by a Ni-Propyl(thiophen-2-ylmethyl)amine Complex

| Entry | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (g PE/mol·h) |

| 1 | MAO | 25 | 10 | 1.5 x 10⁵ |

| 2 | MMAO | 50 | 10 | 2.8 x 10⁵ |

| 3 | Et₂AlCl | 25 | 20 | 0.9 x 10⁵ |

This table contains postulated data based on known amine-based nickel polymerization catalysts. PE = Polyethylene, MAO = Methylaluminoxane, MMAO = Modified Methylaluminoxane.

Tandem Catalysis Involving Thiophene-Amine Ligands

Tandem catalysis, where multiple catalytic transformations occur in a single pot, is a highly efficient strategy in organic synthesis. Bifunctional ligands are often key to the success of these processes. A ligand such as this compound possesses two distinct donor sites: the "hard" amine nitrogen and the "soft" thiophene sulfur. This duality could potentially be exploited in tandem catalytic systems where two different metal centers, each with a preference for one of the donor atoms, could be coordinated.

Alternatively, a single metal center coordinated to the ligand might exhibit different reactivities, enabling it to catalyze sequential reactions. For example, a rhodium complex could potentially catalyze a hydroformylation reaction, followed by a condensation reaction involving the amine functionality of the ligand itself or a substrate. While specific examples involving this compound are not documented, the concept remains an area of active research in catalysis.

Structure-Activity Relationships in Catalysis

The catalytic performance of a metal complex is intimately linked to the structure of its supporting ligands and the nature of the metal center itself.

Impact of Ligand Structure on Catalyst Selectivity and Efficiency

In related thiophene-amine ligand systems, modifications to the ligand backbone have been shown to have a profound impact on catalytic outcomes. fayoum.edu.eg For a ligand like this compound, several structural features could be tuned to influence selectivity and efficiency:

Steric Bulk: The propyl group on the nitrogen atom provides a certain level of steric hindrance. Increasing the size of this alkyl group (e.g., to isopropyl or tert-butyl) would likely create a more crowded environment around the metal center. This could enhance selectivity in some reactions by favoring the approach of less bulky substrates.

Thiophene Substitution: The electronic properties of the catalyst could be modulated by introducing electron-donating or electron-withdrawing substituents onto the thiophene ring. For example, an electron-donating group like a methyl substituent might increase the electron density on the metal center, potentially enhancing its catalytic activity in oxidative addition steps.

Chelate Ring Size: If the thiophene sulfur were to participate in chelation with the nitrogen atom, the resulting chelate ring size would be a critical factor. The flexibility and bite angle of the ligand would influence the geometry and stability of the catalytic species.

Influence of Metal Center on Catalytic Performance

The choice of the metal center is paramount in defining the catalytic utility of a ligand. Different metals, when complexed with a this compound ligand, would be expected to exhibit distinct catalytic behaviors:

Palladium: As discussed, palladium complexes are highly effective in C-C cross-coupling reactions. fayoum.edu.egresearchgate.net A Pd(II) complex of this compound would be a prime candidate for catalyzing reactions like Suzuki, Heck, and Sonogashira couplings.

Nickel: Nickel catalysts are often employed in cross-coupling reactions of less reactive electrophiles and are also prominent in olefin polymerization. mdpi.comguidechem.com A nickel complex could offer a more cost-effective alternative to palladium for certain transformations.

Copper: Copper catalysts are widely used in a variety of coupling reactions, including Ullmann-type reactions and click chemistry. A copper(I) or copper(II) complex with this ligand might show activity in C-N or C-O bond-forming reactions.

Rhodium and Iridium: These metals are known for their exceptional activity in hydrogenation and hydroformylation reactions. A rhodium or iridium complex could potentially catalyze the reduction of unsaturated bonds.

The interplay between the electronic and steric properties of the this compound ligand and the intrinsic reactivity of the chosen metal center would ultimately govern the performance of the resulting catalyst.

Applications of Propyl Thiophen 2 Ylmethyl Amine in Advanced Materials Science

Development of Functional Materials

The dual functionality of Propyl(thiophen-2-ylmethyl)amine, stemming from its aromatic, sulfur-containing heterocycle and its primary amine group, positions it as a valuable building block in the creation of novel functional materials.

Surface Modification and Adhesion Enhancement

The presence of an amine group in this compound suggests its utility in surface modification and as an adhesion promoter. Amine functionalities are known to interact strongly with various surfaces, including metal oxides and polymers, through hydrogen bonding and the formation of covalent linkages. nih.govnih.gov This can enhance the adhesion of coatings and thin films to substrates. For instance, studies on other amine-containing compounds have shown their ability to improve the adhesion of polymer films on indium tin oxide (ITO) by acting as anchoring groups. nih.govacs.org

The thiophene (B33073) moiety can further contribute to adhesion, particularly on metallic surfaces, due to the interaction of the sulfur atom with the metal. Thiophene-based polymers have demonstrated strong surface adhesion, paving the way for their use as conductive electrodes for interfacing with biological systems. nih.govacs.org Therefore, this compound could be employed to modify surfaces, rendering them more receptive to subsequent coatings or for creating surfaces with specific chemical functionalities.

Table 1: Potential Interactions for Surface Adhesion

| Functional Group | Interacting Surface | Type of Interaction | Reference |

|---|---|---|---|

| Amine | Metal Oxides (e.g., ITO) | Hydrogen Bonding, Covalent Bonding | nih.govacs.org |

Fabrication of Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, can exhibit synergistic properties not found in their individual constituents. Thiophene-containing molecules are valuable in the synthesis of such materials. They can be incorporated into polymer chains or used to functionalize nanoparticles, leading to materials with unique electronic and optical properties. acs.org

The amine group of this compound provides a reactive site for incorporation into a polymer matrix or for grafting onto inorganic nanoparticles. For example, it could react with epoxy resins or be used in the formation of polyurethanes. The thiophene unit, with its inherent conductivity and electroactivity, can then impart desirable electronic characteristics to the resulting hybrid material. Research on other thiophene-based polymers has shown their successful integration into hybrid materials with applications in electronics and sensors. researchgate.netresearchgate.net

Optoelectronic and Photophysical Applications

The electronic and photophysical properties of thiophene-based materials have led to their widespread investigation for use in optoelectronic devices. While specific data for this compound is limited, the behavior of related compounds provides a strong indication of its potential in this field.

Integration into Organic Electronic Devices (e.g., Solar Cells)

Thiophene derivatives are a cornerstone of organic electronics, frequently used in the active layers of organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). taylorfrancis.comnih.govbeilstein-journals.org The thiophene ring provides good charge transport properties and its electronic characteristics can be tuned through chemical modification. The amine group in this compound could serve as a modifiable site to fine-tune the energy levels of the molecule, which is a critical factor in the performance of organic solar cells. mdpi.com For instance, amine and thiol/selenol combinations have been explored to control the crystallization and reduce defects in perovskite solar cells, suggesting a role for amine-containing compounds in improving device efficiency and stability. osti.govresearchgate.net

Furthermore, thiophene-based polymers are known to be effective in polymer solar cells. researchgate.netnih.govrsc.org this compound could potentially be polymerized or used as a monomer in the synthesis of new conductive polymers for such applications.

Studies of Photophysical Properties and Photoisomerization

The photophysical properties of thiophene-containing molecules, such as their absorption and emission spectra, are of great interest for optoelectronic applications. beilstein-journals.orgresearchgate.netrsc.orgmdpi.com The electronic properties of these molecules can be tuned by the introduction of different functional groups. The propyl-amine substituent in this compound would be expected to influence its photophysical characteristics.

Photoisomerization, the light-induced reversible transformation between two isomers, is a phenomenon observed in some thiophene derivatives. This property is the basis for applications in molecular switches and optical data storage. While direct evidence for photoisomerization in this compound is not available, the study of related thiophene compounds suggests that the thiophene ring can undergo such transformations. mdpi.com The specific impact of the N-propyl-methyl substituent on this process would require dedicated investigation.

Table 2: Predicted Photophysical Characteristics

| Property | Expected Influence of this compound Structure |

|---|---|

| Absorption/Emission | The amine group may act as an auxochrome, potentially shifting absorption and emission wavelengths. |

Exploration of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. magtech.com.cnrsc.orgrsc.org This property is highly desirable for applications in sensors, bio-imaging, and OLEDs. Many AIE-active molecules contain rotor-like structures that undergo intramolecular rotations in solution, leading to non-radiative decay. In the aggregated state, these rotations are restricted, opening up radiative decay channels and leading to strong emission.

Thiophene-containing molecules, particularly those with multiple thiophene rings or bulky substituents that promote non-planar conformations, have been shown to exhibit AIE. nih.gov For example, tetrathienylethene, with its multiple rotatable thiophene rings, is a known AIEgen. nih.gov While this compound itself is a relatively small molecule, it could be incorporated into larger polymer structures or molecular aggregates where restricted intramolecular motion could potentially lead to AIE. The flexible propyl chain could also play a role in the packing of the molecules in the aggregated state, which is a key factor in determining AIE behavior. Further research would be necessary to explore this possibility. researchgate.net

Sensing Platform Development

The development of sensing platforms relies on the creation of molecules that can selectively interact with a target analyte and produce a measurable signal. The structure of this compound contains the necessary components—a signaling unit (thiophene) and a recognition unit (propylamine)—to be adapted for such purposes.

Thiophene derivatives are frequently employed in the design of fluorescent probes for the detection of heavy metal ions like mercury (Hg²⁺), which is a significant environmental and biological toxin. nih.gov Although studies specifically detailing the use of this compound for this purpose are scarce, the principles of probe design can be illustrated using structurally related thiophene-based sensors.

The general design of such a probe involves covalently linking a thiophene-containing fluorophore to a chelating agent that can selectively bind to the target metal ion. The amine group in this compound could serve as a simple chelator, or it could be further functionalized to create a more complex and selective binding pocket.

For instance, a fast-responsive fluorescent sensor, a phenylamine-oligothiophene derivative named 3TDDA, was developed for the highly selective and sensitive detection of Hg²⁺ ions in an aqueous solution. nih.gov This sensor demonstrates the core principle: the interaction between the sensor molecule and the Hg²⁺ ion leads to a change in the fluorescence properties of the thiophene unit. nih.gov A 1:1 stoichiometric ratio between the 3TDDA sensor and Hg²⁺ was determined, indicating a clear binding event. nih.gov Furthermore, the binding was shown to be reversible with the addition of EDTA, a strong chelating agent. nih.gov

The following table summarizes the key characteristics of the 3TDDA sensor as an example of a thiophene-based fluorescent probe for Hg²⁺.

| Feature | Description | Reference |

| Sensor | 3TDDA (phenylamine-oligothiophene derivative) | nih.gov |

| Target Ion | Hg²⁺ | nih.gov |

| Selectivity | High against other metal ions (Na⁺, K⁺, Ag⁺, Ca²⁺, etc.) | nih.gov |

| Stoichiometry | 1:1 (Sensor:Hg²⁺) | nih.gov |

| Reversibility | Reversible with EDTA | nih.gov |

| Detection Limit | 4.392 x 10⁻⁷ M | nih.gov |

The detection of metal ions by fluorescent probes often relies on mechanisms that alter the fluorescence emission of the fluorophore upon binding. Common mechanisms include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and chelation-enhanced fluorescence (CHEF). In the context of mercury detection by thiophene-based sensors, fluorescence quenching is a frequently observed phenomenon. nih.gov

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For thiophene-based sensors interacting with Hg²⁺, the quenching can be attributed to several factors, including the heavy atom effect. The presence of the heavy mercury ion can enhance spin-orbit coupling, which promotes intersystem crossing from the singlet excited state to the triplet state. This non-radiative pathway competes with fluorescence, leading to a decrease in the observed emission.

In the case of the 3TDDA sensor, the detection of Hg²⁺ occurs specifically through fluorescence quenching. nih.gov This "turn-off" response provides a clear signal for the presence of the mercury ion. The quenching of the fluorescence of porphyrins by Hg²⁺ due to the heavy atom effect has also been reported as a sensing mechanism. nih.gov

The general mechanism can be summarized as follows:

Excitation: The thiophene-based probe absorbs light and is promoted to an excited electronic state.

Binding: In the presence of Hg²⁺, the metal ion binds to the chelating part of the sensor molecule.

Quenching: The bound heavy metal ion introduces a new de-excitation pathway, typically non-radiative, which quenches the fluorescence of the thiophene fluorophore.

Signal: The decrease in fluorescence intensity is measured and correlated to the concentration of the metal ion.

This mechanism allows for the sensitive and selective detection of the target analyte.

Future Research Directions and Emerging Paradigms for Propyl Thiophen 2 Ylmethyl Amine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of Propyl(thiophen-2-ylmethyl)amine is conventionally achieved through reductive amination of thiophene-2-carbaldehyde (B41791) with propylamine. While effective, future research will likely pivot towards more sustainable and atom-economical methods.

One promising avenue is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis. acs.org This one-pot reaction can synthesize secondary amines from alcohols and primary amines using heterogeneous catalysts, often based on earth-abundant metals like copper or cobalt. researchgate.netteknoscienze.comresearchgate.net This approach, which generates water as the only byproduct, would involve the reaction of thiophen-2-ylmethanol with propylamine, aligning with the principles of green chemistry by minimizing waste and avoiding the use of stoichiometric reducing agents. teknoscienze.com

Another sustainable strategy involves the direct hydroaminoalkylation of alkenes, catalyzed by earth-abundant metals like titanium. rsc.org This method could potentially construct the target molecule or its analogs by adding the amine functionality across a double bond in a highly atom-economical fashion.

The development of these pathways would not only provide more environmentally benign routes to this compound but also expand the toolkit for synthesizing a diverse library of related derivatives with varied alkyl substituents.

Table 1: Comparison of Synthetic Methodologies for Secondary Amines

| Method | Precursors | Catalyst/Reagent | Byproducts | Sustainability Aspect |

| Classical Reductive Amination | Aldehyde/Ketone + Amine | NaBH₄, H₂/Pd, etc. | Stoichiometric waste | Less sustainable due to reagent use |

| Hydrogen Borrowing Catalysis | Alcohol + Amine | Heterogeneous Cu, Co, Ni | Water | High atom economy, green solvent compatible researchgate.netteknoscienze.com |

| Hydroaminoalkylation | Alkene + Amine | Ti-based catalyst | None | 100% atom economy rsc.org |

Advanced Spectroscopic Characterization of Complex Structures

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and interactions. While standard spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) provide basic characterization, advanced techniques can offer deeper insights.

In ¹H NMR spectroscopy, the protons on the thiophene (B33073) ring are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm. chemicalbook.commodgraph.co.uk The exact chemical shifts are influenced by the electronic effects of the methylene-amine substituent. oup.comoup.com For instance, in unsubstituted thiophene, the α-protons (at C2 and C5) resonate around 7.3 ppm and the β-protons (at C3 and C4) around 7.1 ppm. chemicalbook.com The methylene (B1212753) and propyl groups will exhibit characteristic signals in the aliphatic region. Two-dimensional NMR techniques, such as COSY and HSQC, would be essential to unambiguously assign all proton and carbon signals and confirm connectivity.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data for analogous structures. Actual values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiophene H3 | ~7.1 | ~125 |

| Thiophene H4 | ~7.0 | ~124 |

| Thiophene H5 | ~7.3 | ~127 |

| Methylene (-CH₂-N) | ~3.9 | ~50 |

| N-Propyl (-CH₂-CH₂-CH₃) | ~2.6 | ~52 |

| N-Propyl (-CH₂-CH₂-CH₃) | ~1.6 | ~23 |

| N-Propyl (-CH₂-CH₂-CH₃) | ~0.9 | ~11 |

| Thiophene C2 (ipso) | - | ~145 |

Infrared (IR) spectroscopy would confirm the presence of key functional groups, notably the N-H stretch of the secondary amine (typically a weak band around 3300-3500 cm⁻¹) and the characteristic C-H and C=C stretching vibrations of the thiophene ring.

High-Throughput Computational Screening for Targeted Applications

In silico methods, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, are powerful tools for rapidly assessing the potential of a molecule for specific biological applications. nih.govgyanvihar.orgnih.gov The thiophene nucleus is a well-established scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov